

# Assessing the Cross-Reactivity of Envudeucitinib with other Kinase Families

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Envudeucitinib |           |
| Cat. No.:            | B15614739      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Envudeucitinib**'s kinase selectivity profile with other relevant kinase inhibitors, supported by available preclinical data. The focus is on understanding the cross-reactivity of **Envudeucitinib** to inform its therapeutic potential and safety profile.

**Envudeucitinib** (formerly ESK-001) is an orally available, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[2][3] By targeting TYK2, **Envudeucitinib** aims to correct immune dysregulation in a range of autoimmune and inflammatory diseases.[3][4][5] A key aspect of its design is its high selectivity, intended to minimize off-target effects commonly associated with less selective kinase inhibitors.[4][6]

## **Comparative Kinase Selectivity Profile**

The selectivity of a kinase inhibitor is crucial for its safety and efficacy. Off-target inhibition can lead to undesirable side effects. **Envudeucitinib** has been designed for high selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2, an allosteric mechanism that distinguishes it from many traditional kinase inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain.[1][6][7]







Preclinical data demonstrates **Envudeucitinib**'s high selectivity for TYK2 with minimal to no activity against other closely related JAK family members.[1][6] For a comprehensive comparison, this guide includes selectivity data for Deucravacitinib, another selective allosteric TYK2 inhibitor, and general data for broader JAK inhibitors.



| Inhibitor                        | Primary<br>Target(s) | IC50<br>(TYK2)                                   | IC50<br>(JAK1)   | IC50<br>(JAK2)   | IC50<br>(JAK3)   | Selectivit<br>y Notes                                                                                           |
|----------------------------------|----------------------|--------------------------------------------------|------------------|------------------|------------------|-----------------------------------------------------------------------------------------------------------------|
| Envudeucit<br>inib (ESK-<br>001) | TYK2                 | 104–149<br>nM (in<br>human<br>whole<br>blood)[1] | >30,000<br>nM[1] | >30,000<br>nM[1] | >30,000<br>nM[1] | Preclinical studies report no off-target effects on other kinases.[1]                                           |
| Deucravaci<br>tinib              | TYK2                 | -                                                | -                | -                | -                | Demonstra tes >200- fold selectivity for TYK2 over JAK1/JAK3 and >3000- fold over JAK2 in cell-based assays.[8] |
| Tofacitinib                      | JAK1/JAK3            | -                                                | -                | -                | -                | A pan-JAK inhibitor with significant activity against multiple JAK family members.                              |
| Upadacitini<br>b                 | JAK1                 | -                                                | -                | -                | -                | Primarily a<br>JAK1<br>inhibitor,                                                                               |



|             |           | but with activity against other JAKs.[9] |
|-------------|-----------|------------------------------------------|
| Baricitinib | JAK1/JAK2 | A JAK1/JAK2 inhibitor.[9] [10]           |

### **Experimental Protocols**

The assessment of kinase inhibitor selectivity is commonly performed using comprehensive screening platforms. A widely used method is the KINOMEscan $^{TM}$  assay.

KINOMEscan™ Assay Protocol

The KINOMEscan<sup>™</sup> platform utilizes a competitive binding assay to quantify the interaction between a test compound and a large panel of kinases. The fundamental principle involves measuring the amount of kinase that binds to an immobilized ligand in the presence and absence of the test compound.

#### Key Steps:

- Assay Components: The assay consists of three main components: a kinase tagged with a
  DNA label, the test compound (e.g., Envudeucitinib), and a kinase-specific ligand
  immobilized on a solid support (e.g., magnetic beads).[11][12]
- Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site or an allosteric site.[11][12]
- Quantification: After an incubation period, unbound components are washed away. The
  amount of kinase remaining bound to the solid support is quantified by measuring the
  associated DNA tag using quantitative PCR (qPCR).[11][12]



 Data Analysis: A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand and bound to the kinase, signifying a strong interaction. The results are often reported as the percentage of kinase remaining bound compared to a control (DMSO) or as a dissociation constant (Kd) derived from a doseresponse curve.[11]

### **Visualizing Key Concepts**

To further illustrate the concepts discussed, the following diagrams depict the relevant signaling pathway and the experimental workflow for assessing kinase cross-reactivity.





Click to download full resolution via product page

**TYK2 Signaling Pathway Inhibition.** 





Click to download full resolution via product page

#### Kinase Cross-Reactivity Assessment Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors ACR Meeting Abstracts [acrabstracts.org]
- 3. Alumis Initiates ONWARD Phase 3 Clinical Program Evaluating ESK-001, an Oral TYK2 Inhibitor, in Moderate-to-Severe Plaque Psoriasis BioSpace [biospace.com]
- 4. skin.dermsquared.com [skin.dermsquared.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. alumis.com [alumis.com]
- 7. alumis.com [alumis.com]



- 8. tandfonline.com [tandfonline.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 11. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 12. chayon.co.kr [chayon.co.kr]
- To cite this document: BenchChem. [Assessing the Cross-Reactivity of Envudeucitinib with other Kinase Families]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614739#assessing-the-cross-reactivity-of-envudeucitinib-with-other-kinase-families]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com